molecular formula C18H24BrN5OS B10936299 2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B10936299
M. Wt: 438.4 g/mol
InChI Key: QIERPYHMFGSNEF-UHFFFAOYSA-N
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Description

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .

The next step involves the acylation of the brominated pyrazole with 2-methylpropanoic acid chloride in the presence of a base such as triethylamine. Finally, the hydrazinecarbothioamide moiety is introduced through the reaction of the acylated pyrazole with thiosemicarbazide under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H24BrN5OS

Molecular Weight

438.4 g/mol

IUPAC Name

1-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-3-(2,5-dimethylphenyl)thiourea

InChI

InChI=1S/C18H24BrN5OS/c1-10-6-7-11(2)15(8-10)20-18(26)22-21-17(25)12(3)9-24-14(5)16(19)13(4)23-24/h6-8,12H,9H2,1-5H3,(H,21,25)(H2,20,22,26)

InChI Key

QIERPYHMFGSNEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C(C)CN2C(=C(C(=N2)C)Br)C

Origin of Product

United States

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